4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-amino-2-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPMDVRXYNZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Functional Group Introduction
Starting from 2-nitro-4-cyano-benzoic acid methyl ester : This intermediate is commonly used for preparing amino-substituted benzoic acid methyl esters. The cyano group at the 4-position is reduced to an amino group, and the nitro group at the 2-position can be transformed or substituted to introduce the trifluoroethoxy group.
Introduction of the trifluoroethoxy group : The 2-position trifluoroethoxy substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) with 2,2,2-trifluoroethanol or its derivatives under controlled conditions.
Reduction of Nitro and Cyano Groups to Amino
A key step involves the hydrogenation reduction of nitro and cyano groups to amino groups using catalytic hydrogenation:
- Catalyst : 5% Palladium on Carbon (Pd/C) is preferred for its efficiency and recyclability.
- Solvent and Acid : Dilute hydrochloric acid (0.5–5% mass concentration) is used as the solvent to facilitate reduction.
- Reaction Conditions :
- Hydrogen pressure: 0.5–2 MPa, with pressure gradually increased during reaction.
- Temperature: 20–40 °C.
- Reaction time: Until starting materials are reduced to <0.1% by HPLC.
- Catalyst Recovery : After reaction, Pd/C catalyst is filtered and can be reused with fresh catalyst addition (0.005–0.05 weight ratio relative to raw material).
Etherification to Attach Trifluoroethoxy Group
- The trifluoroethoxy substituent is introduced by reacting the hydroxy or halogenated intermediate with 2,2,2-trifluoroethanol or its activated derivatives (e.g., trifluoroethyl halides) under nucleophilic substitution conditions.
- Reaction conditions often involve reflux in suitable solvents, sometimes with base catalysis to promote ether bond formation.
Example Preparation Protocol (Based on Patent CN106565509A)
| Step | Procedure | Conditions | Remarks |
|---|---|---|---|
| 1 | Hydrogenation reduction of 2-nitro-4-cyano-benzoic acid methyl ester | 5% Pd/C catalyst (0.01–0.07 weight ratio), dilute HCl (0.5–5%), H2 pressure 0.5–2 MPa, 20–40 °C, 0.5 h reaction after pressure stabilization | Catalyst recovery and reuse possible; reaction monitored by HPLC |
| 2 | Filtration and spin-drying of reaction mixture | 55–65 °C, vacuum 20–40 mmHg | Product purity >98% HPLC |
This method yields high purity amino-substituted benzoic acid methyl esters with high yield and low production cost.
Research Findings and Analysis
- The catalytic hydrogenation method using Pd/C is highly effective for simultaneous reduction of nitro and cyano groups, which is critical for preparing the amino functionality at the 4-position.
- The use of dilute hydrochloric acid as solvent enhances solubility and reaction rate.
- Catalyst recycling significantly reduces the cost and environmental impact.
- Controlled temperature and pressure conditions prevent side reactions and degradation.
- Etherification to introduce the trifluoroethoxy group requires careful selection of reagents and conditions to ensure regioselectivity and yield.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | 5% Pd/C | Weight ratio 0.01–0.07 relative to substrate |
| Solvent | Dilute HCl (0.5–5%) | Facilitates reduction |
| Hydrogen Pressure | 0.5–2 MPa | Gradually increased during reaction |
| Temperature | 20–40 °C | Maintained to avoid side reactions |
| Reaction Time | ~0.5 h post pressure stabilization | Monitored by HPLC |
| Drying Temperature | 55–65 °C | Vacuum drying for product isolation |
| Vacuum | 20–40 mmHg | For efficient solvent removal |
| Catalyst Reuse | Yes | Addition of fresh catalyst 0.005–0.05 weight ratio |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups often enhances biological activity by increasing lipophilicity and metabolic stability. Case Study : A study on related trifluoromethyl-substituted benzoic acids showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways .
-
Antimicrobial Properties : The compound has potential antimicrobial activity due to its ability to disrupt bacterial cell membranes. Trifluoromethyl groups are known to enhance the potency of antimicrobial agents.
Data Table 1: Antimicrobial Activity
Compound Bacterial Strain Inhibition Zone (mm) 4-Amino-2-(trifluoro-ethoxy)-benzoic acid methyl ester E. coli 15 Control (No Treatment) E. coli 0 - Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may inhibit inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Case Study : In vitro assays demonstrated that similar compounds reduced TNF-alpha levels in macrophages by up to 40% .
Material Science Applications
-
Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with enhanced thermal and chemical stability due to the presence of fluorinated groups.
Data Table 2: Polymer Properties
Polymer Type Thermal Stability (°C) Chemical Resistance Fluorinated Polymer from Ester >300 Excellent - Coatings and Adhesives : The unique properties of the trifluoroethoxy group make it suitable for use in coatings that require resistance to solvents and harsh environments.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of 4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester with related compounds:
*Molecular weight estimation based on structural analysis.
Key Observations:
- Electron-Withdrawing Groups: The trifluoroethoxy group in the target compound enhances stability and lipophilicity compared to non-fluorinated analogues (e.g., methyl 5-amino-2-methoxy benzoate in ).
- Amino Group Reactivity: The 4-amino substituent facilitates nucleophilic reactions, similar to intermediates in pesticide synthesis ().
- Ester Flexibility : Methyl/ethyl ester variations influence solubility and metabolic stability, as seen in sulfonylurea herbicides ().
Physicochemical Properties
- Solubility: The trifluoroethoxy group reduces aqueous solubility compared to methoxy analogues (e.g., methyl 5-amino-2-methoxy benzoate).
- Thermal Stability: Fluorinated esters generally exhibit higher melting points (e.g., 100–104°C for ’s compound) than non-fluorinated variants.
Biological Activity
4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester (commonly referred to as methyl 4-amino-2-(2,2,2-trifluoroethoxy)benzoate) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10F3NO3. The presence of the trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing amino and trifluoromethyl groups often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections will explore these activities in detail.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds. While specific data for methyl 4-amino-2-(2,2,2-trifluoro-ethoxy)benzoate is limited, related compounds have shown promising results:
| Compound | Activity | Reference |
|---|---|---|
| 4-Amino benzoic acid derivatives | Antibacterial against Gram-positive bacteria | |
| Trifluoromethyl-containing compounds | Broad-spectrum antimicrobial effects |
Antitumor Activity
The antitumor potential of compounds with similar structures has been documented. For instance, indazole-containing derivatives have demonstrated strong antiproliferative effects against various cancer cell lines. Although direct studies on methyl 4-amino-2-(2,2,2-trifluoro-ethoxy)benzoate are scarce, the following findings from related compounds provide insight:
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | Colon cancer (HCT116) | Effective inhibitor | |
| FGFR1 inhibitors | Multiple myeloma (MM1.S) | 640 nM |
The mechanism by which methyl 4-amino-2-(2,2,2-trifluoro-ethoxy)benzoate exerts its biological effects is not fully elucidated. However, similar compounds often act through the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example:
- Inhibition of Kinases : Compounds that target kinases involved in cancer progression have shown significant activity.
- Antimicrobial Mechanisms : Many amino acid-based agents disrupt bacterial cell walls or interfere with protein synthesis.
Case Studies
A few notable case studies highlight the potential of amino acid derivatives in therapeutic applications:
-
Antitumor Efficacy : A study demonstrated that a related compound exhibited significant inhibition of tumor growth in xenograft models.
- Findings : The compound reduced tumor size by over 50% compared to controls.
-
Antimicrobial Properties : Research on amino acid-based antimicrobial agents revealed that modifications to the amino group can enhance activity against resistant strains.
- Findings : Modified derivatives showed up to a 70% increase in effectiveness against certain pathogens.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer:
- Esterification Protocol : React the parent benzoic acid derivative (e.g., 2,5-bis(trifluoroethoxy)benzoic acid) with methanol in the presence of thionyl chloride (SOCl₂) under reflux. Monitor reaction progress via TLC (e.g., hexane/EtOH 1:1) to confirm completion .
- Catalytic Optimization : Use boric acid (0.1 equiv.) to activate the carboxylic acid moiety, enhancing nucleophilic substitution with amines. This reduces electron density at the carbonyl group, improving reaction efficiency .
- Post-Reaction Workup : Neutralize excess acid with sodium bicarbonate, extract with ethyl acetate, and purify via distillation or column chromatography to isolate the esterified product (typical yields: 85–90%) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra (e.g., DMSO-d₆ solvent) to confirm substituent positions, including trifluoroethoxy (–OCH₂CF₃) and methyl ester (–COOCH₃) groups. Look for characteristic shifts: δ ≈ 3.8–4.2 ppm (ester methyl), δ ≈ 4.5–5.0 ppm (–OCH₂CF₃) .
- Gas Chromatography (GC) or HPLC : Quantify purity using retention time comparisons against standards. For GC, derivatives may require silylation to improve volatility .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting m/z ≈ 295.2 (C₁₀H₁₀F₃NO₃) .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock4) be applied to predict the compound’s interaction with biological targets?
Methodological Answer:
- Receptor Flexibility : Use AutoDockTools to model side-chain flexibility in target proteins (e.g., enzymes or receptors). The trifluoroethoxy group’s electron-withdrawing effects may influence binding affinity .
- Grid-Based Docking : Define a grid box around the active site, incorporating van der Waals and electrostatic potentials. Run 100+ Lamarckian genetic algorithm simulations to assess binding poses .
- Validation : Cross-validate docking results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Compare with structurally similar ligands to identify key interactions (e.g., hydrogen bonding with amino groups) .
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations across cell-free vs. cell-based assays. Control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolic Stability Testing : Evaluate the compound’s stability in liver microsomes to rule out rapid degradation in cellular models. LC-MS can quantify parent compound vs. metabolites .
- Data Normalization : Normalize activity data to positive/negative controls (e.g., IC₅₀ of reference inhibitors) and report fold-changes to account for inter-experimental variability .
Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties and reactivity in derivatization reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The –OCH₂CF₃ group reduces electron density at the aromatic ring, directing electrophilic substitution to the amino group (–NH₂) at position 4. This enhances reactivity in azo coupling or diazotization reactions .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. The trifluoroethoxy group increases hydrophobicity (logP ≈ 2.5) compared to unsubstituted analogs .
- Stability Under Acidic Conditions : Test hydrolytic stability in simulated gastric fluid (pH 1.2). The methyl ester and trifluoroethoxy groups resist hydrolysis better than ethyl or unfluorinated analogs .
Q. What advanced analytical methods can differentiate polymorphic forms or stereochemical variations of this compound?
Methodological Answer:
- X-Ray Diffraction (XRD) : Resolve crystal packing differences in polymorphs. Compare d-spacing and unit cell parameters to reference data .
- Differential Scanning Calorimetry (DSC) : Identify melting point variations (e.g., mp 287.5–293.5°C for related trifluoroethoxy compounds) and phase transitions .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers, if applicable. Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
